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Compound of Interest

Compound Name: Pirtobrutinib

Cat. No.: B8146385 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Pirtobrutinib (also known as LOXO-305) is a potent, highly selective, and non-covalent

(reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Its unique mechanism of action

allows it to inhibit both wild-type BTK and BTK variants with resistance mutations, such as the

C481S mutation, which confers resistance to covalent BTK inhibitors.[1][2][4] This document

provides detailed application notes and protocols for determining the optimal concentration of

pirtobrutinib for use in in vitro kinase assays, including data on its activity against BTK and

other kinases, as well as methodologies for key experiments.

Data Presentation: Pirtobrutinib Kinase Inhibition
Profile
The following tables summarize the quantitative data on pirtobrutinib's inhibitory activity

against various kinases in biochemical and cellular assays.

Table 1: Pirtobrutinib Potency against BTK and its Mutants
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Target
Kinase

Assay Type IC50 (nM)
Binding
Affinity (K D
) (nM)

Complex
Half-Life (t
1/2 ) (hours)

Reference

Wild-Type

BTK
Radiometric 3.2

Single-digit

nanomolar
1.5 - 2.4 [1]

BTK C481S

Mutant
Radiometric 1.4

Single-digit

nanomolar
1.5 - 2.4 [1]

Wild-Type

BTK (Y223

Autophospho

rylation)

Cellular 3.68 N/A N/A [5]

BTK C481S

(Y223

Autophospho

rylation)

Cellular 8.45 N/A N/A [5]

BTK C481T

(Y223

Autophospho

rylation)

Cellular 7.23 N/A N/A [5]

BTK C481R

(Y223

Autophospho

rylation)

Cellular 11.73 N/A N/A [5]

BTK C481G,

C481T,

C481R

Cellular 3.9 - 13.9 N/A N/A [1]

Table 2: Pirtobrutinib Kinase Selectivity
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Kinase
% Inhibition at 1 µM
Pirtobrutinib

Selectivity vs. BTK Reference

BTK >50% - [1]

8 other kinases >50% - [1]

HER4 - <20-fold [6]

BRK - <20-fold [6]

TEC >50% at 1 µM >100-fold [1]

MEK1/MEK2 >50% at 10 µM >500-fold [1]

Pirtobrutinib was profiled against 371 kinases, and over 98% of the human kinome showed

less than 50% inhibition at a 1 µM concentration, demonstrating its high selectivity.[1][4][7]

Signaling Pathway and Experimental Workflow
B-Cell Receptor (BCR) Signaling Pathway

The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade,

which is crucial for B-cell development, proliferation, and survival.[8] Pirtobrutinib's inhibition

of BTK disrupts this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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